1,4-Diisopropyl-2-methylbenzene

Overview

Description

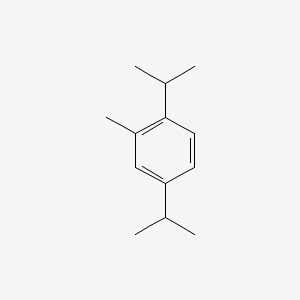

1,4-Diisopropyl-2-methylbenzene, also known as 2-methyl-1,4-bis(1-methylethyl)benzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where two isopropyl groups and one methyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisopropyl-2-methylbenzene can be synthesized through the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of 2-methylbenzene (toluene) with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). The reaction proceeds as follows:

C6H5CH3+2CH3CH=CH2→C6H4(CH(CH3)2)2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the catalytic alkylation of toluene with propylene using a solid acid catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisopropyl-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization reactions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl and methyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) under acidic or basic conditions.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: The major products are hydroperoxides and, subsequently, dihydroxylated derivatives.

Substitution: The major products are halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,4-Diisopropyl-2-methylbenzene has several applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of more complex aromatic compounds and as a solvent in organic reactions.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 1,4-Diisopropyl-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The isopropyl and methyl groups on the benzene ring influence the reactivity and orientation of these reactions. For example, in electrophilic aromatic substitution, the electron-donating nature of the isopropyl and methyl groups activates the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

1,2-Diisopropylbenzene: This isomer has the isopropyl groups at the 1 and 2 positions. It is less symmetrical compared to 1,4-Diisopropyl-2-methylbenzene and has different reactivity patterns.

1,3-Diisopropylbenzene: This isomer has the isopropyl groups at the 1 and 3 positions. It is also less symmetrical and exhibits different chemical properties.

1,4-Diisopropylbenzene: This compound lacks the methyl group at the 2 position, making it less sterically hindered and more reactive in certain reactions.

Uniqueness

This compound is unique due to the presence of both isopropyl and methyl groups, which provide a combination of steric hindrance and electron-donating effects. This makes it a valuable compound in synthetic chemistry for the preparation of complex molecules and materials .

Biological Activity

1,4-Diisopropyl-2-methylbenzene, also known as 2-methyl-1,4-bis(1-methylethyl)benzene, is an aromatic hydrocarbon with the molecular formula C13H20. This compound is recognized for its unique structure that includes two isopropyl groups and one methyl group at specific positions on the benzene ring. Its biological activity has garnered attention in various fields, including medicinal chemistry and environmental science.

This compound is a colorless liquid that is insoluble in water but soluble in organic solvents. It undergoes several chemical reactions:

- Oxidation : This compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization reactions.

- Electrophilic Aromatic Substitution : The presence of electron-donating groups (isopropyl and methyl) enhances its reactivity towards electrophiles, leading to various substituted derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Hydroperoxides | Hydrogen peroxide, TBHP |

| Electrophilic Substitution | Halogenated or nitrated derivatives | Bromine, nitric acid |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the efficacy of certain analogs derived from this compound against various bacterial strains. Specifically, these analogs demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

In vitro studies have shown that certain derivatives possess anticancer properties. For instance, compounds related to this compound have been tested for their ability to inhibit cellular proliferation in cancer cell lines. These studies found that specific derivatives could induce apoptosis in cancer cells without affecting normal cells significantly .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including those responsible for cell proliferation and survival.

- Radical Scavenging : Its structure allows it to scavenge free radicals, which can contribute to its antioxidant properties. This mechanism is particularly relevant in mitigating oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer potential of this compound's derivatives, researchers found that certain analogs exhibited potent cytotoxic effects against human breast cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds .

Properties

IUPAC Name |

2-methyl-1,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCOIOOGGCKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207224 | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58502-85-5 | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.